4-Chloro-2-iodothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

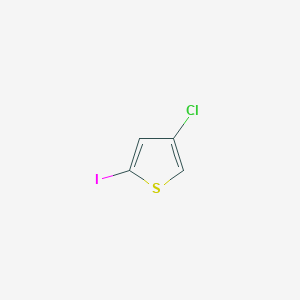

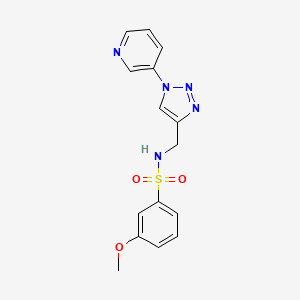

4-Chloro-2-iodothiophene is a chemical compound with the molecular formula C4H2ClIS . It is a member of the thiophene family, which are heterocyclic organic compounds.

Synthesis Analysis

The synthesis of 4-Chloro-2-iodothiophene involves a process known as the halogen dance reaction . This reaction was utilized for the preparation of iodothiophenes, starting from a set of dihalo-substituted thiophenes . The reaction proceeded readily when starting thiophenes were treated with LDA at –78°C .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodothiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . The ring is substituted with a chlorine atom and an iodine atom .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-iodothiophene are primarily based on the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The driving force for HD reactions is the formation of the most stable Li-intermediate, with the lithium atom residing at the most acidic C–H position .科学的研究の応用

Organic Synthesis

4-Chloro-2-iodothiophene is a valuable building block in organic synthesis. It is particularly useful in the Halogen Dance Reaction (HDR) , which allows for the selective functionalization of thiophenes . This reaction is crucial for synthesizing various polyhalogenated thiophene derivatives that serve as intermediates in the preparation of more complex molecules. The presence of both chlorine and iodine atoms makes it a versatile reagent for further transformations, such as cross-coupling reactions, which are pivotal in creating pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Research

In pharmaceutical research, 4-Chloro-2-iodothiophene is employed to synthesize thiophene derivatives that exhibit a wide range of biological activities . These activities include anticancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to undergo electrophilic aromatic substitution facilitates the introduction of various functional groups, enabling the design of novel drugs with improved efficacy and reduced side effects.

Materials Science

The application of 4-Chloro-2-iodothiophene in materials science is significant, especially in the development of organic semiconductors . Thiophene derivatives are known for their excellent optical and conductive properties, making them ideal for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s halogen atoms can be used to modulate the electronic properties of these materials, enhancing their performance in electronic devices.

Polymer Chemistry

In polymer chemistry, 4-Chloro-2-iodothiophene serves as a monomer for creating regioregular polythiophenes . These polymers are known for their high conductivity and are used in various applications, including solar cells and sensors. The halogen atoms on the thiophene ring facilitate the polymerization process and allow for the fine-tuning of the polymer’s properties.

Analytical Chemistry

4-Chloro-2-iodothiophene is utilized in analytical chemistry as a standard for calibrating analytical instruments . Its well-defined structure and properties make it an excellent reference compound for validating the performance of chromatographic and spectroscopic methods, ensuring the accuracy and reliability of analytical results.

Agricultural Chemistry

In the field of agricultural chemistry, thiophene derivatives, including those derived from 4-Chloro-2-iodothiophene, are explored for their herbicidal properties . The ability to synthesize a variety of thiophene-based compounds allows researchers to develop new herbicides with specific modes of action, potentially leading to more effective and environmentally friendly weed control solutions.

Environmental Science

Lastly, 4-Chloro-2-iodothiophene is investigated in environmental science for its role in the photodegradation of pollutants . Its derivatives can be used to create catalysts that degrade harmful organic compounds in water, contributing to the purification of contaminated environmental sites and the overall reduction of pollution.

作用機序

将来の方向性

Thiophene derivatives, including 4-Chloro-2-iodothiophene, have gained increased interest in many fields of science and industry . They can be utilized for further synthesis of new molecular structures . Future research may focus on developing more efficient and environmentally friendly synthetic methods .

特性

IUPAC Name |

4-chloro-2-iodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIS/c5-3-1-4(6)7-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHNGPOTPARPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodothiophene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)

![4-bromo-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2593148.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)

![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B2593154.png)

![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2593163.png)

![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)